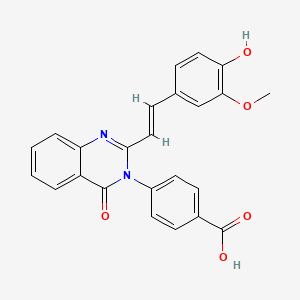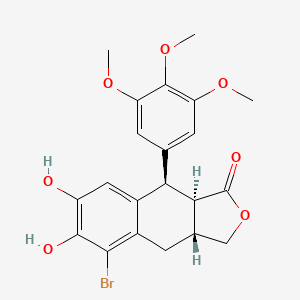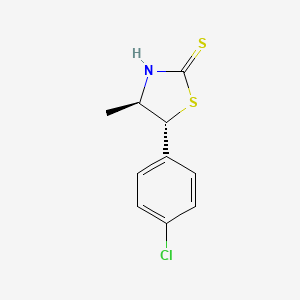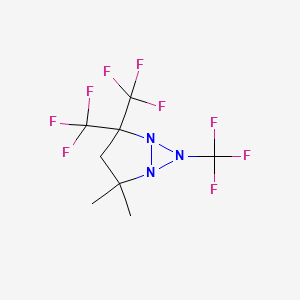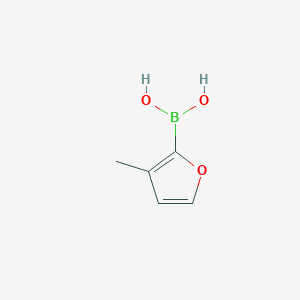
(3-Methylfuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylfuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a furan ring substituted with a methyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylfuran-2-yl)boronic acid typically involves the borylation of 3-methylfuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the hydrolysis of boronic esters. The esters are prepared via the reaction of boronic acids with alcohols, followed by hydrolysis to yield the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is highly tolerant of different functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often employed in these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
(3-Methylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Methylfuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the organic halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is released, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
2-Furanylboronic acid: Similar structure but without the methyl group.
5-Methyl-2-furanboronic acid: Methyl group at a different position on the furan ring.
Uniqueness: (3-Methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions .
Propiedades
Número CAS |
1002128-98-4 |
|---|---|
Fórmula molecular |
C5H7BO3 |
Peso molecular |
125.92 g/mol |
Nombre IUPAC |
(3-methylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BO3/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 |
Clave InChI |
AXNHSQYWVODVSM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CO1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


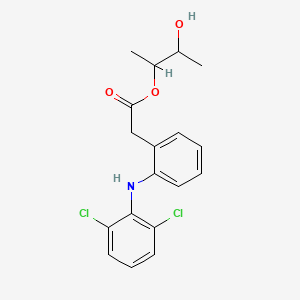
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
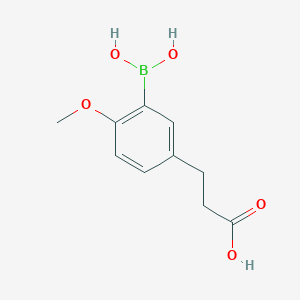
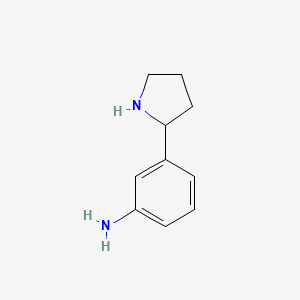
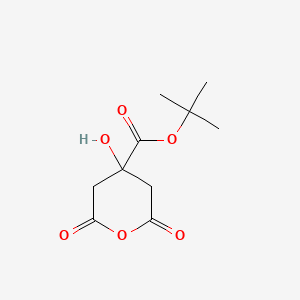
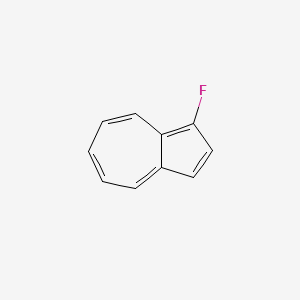
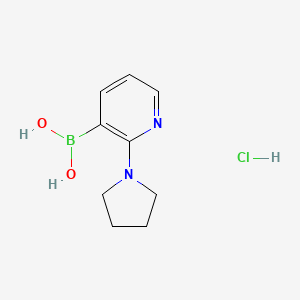
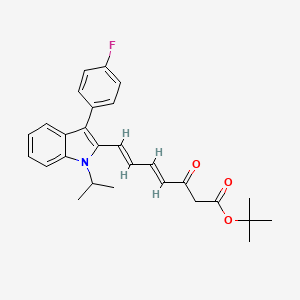
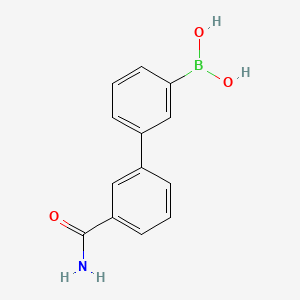
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
